molecular formula C18H15Cl2N3O2 B2917526 4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421576-07-0

4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2917526
CAS RN: 421576-07-0
M. Wt: 376.24
InChI Key: DUIYKJJZCZMOKL-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has chlorophenyl groups attached to it, which are phenyl rings with a chlorine atom substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. Chlorophenols are generally solid at room temperature and have a strong, medicinal taste and smell .

Scientific Research Applications

Neuropharmacology: Histamine H3 Receptor Antagonism

This compound may act as an inverse agonist/antagonist at the human histamine H3 receptor. Compounds with similar structures have been shown to enhance the activity of histaminergic neurons in the brain, thereby promoting vigilance and cognition . This suggests potential applications in the development of drugs for wakefulness or memory deficits and other cognitive disorders.

Oncology: Anticancer Activity

The structural analogs of this compound have been designed and synthesized with DNA intercalation activities, serving as anticancer agents . They have been evaluated against various cancer cell lines, such as HepG2, HCT-116, and MCF-7, indicating this compound’s potential use in cancer research and therapy development.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The compound’s structure suggests it could have interesting pharmacokinetic properties. Research on similar compounds can provide valuable information on their absorption, distribution, metabolism, and excretion profiles, which are essential for drug development .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many chlorophenols have antimicrobial properties and are used as pesticides .

Safety and Hazards

Chlorophenols can be hazardous. They are typically irritants and can be toxic to various biological systems .

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be interesting to explore its biological activity given the known properties of chlorophenols .

properties

IUPAC Name

4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-10-15(17(24)22-12-6-4-5-11(19)9-12)16(23-18(25)21-10)13-7-2-3-8-14(13)20/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIYKJJZCZMOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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